4-[2-(2H-Tetrazol-5-yl)propyl]aniline
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Overview
Description
4-[2-(2H-Tetrazol-5-yl)propyl]aniline is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2H-Tetrazol-5-yl)propyl]aniline typically involves the reaction of aniline derivatives with tetrazole precursors. One common method is the cycloaddition reaction between azides and nitriles under mild conditions . This reaction can be catalyzed by various metal catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2H-Tetrazol-5-yl)propyl]aniline can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced nitrogen species.
Substitution: The aromatic ring of aniline can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitroaniline derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
4-[2-(2H-Tetrazol-5-yl)propyl]aniline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[2-(2H-Tetrazol-5-yl)propyl]aniline involves its interaction with various molecular targets, including enzymes and receptors. The tetrazole ring can form non-covalent interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2H-Tetrazol-5-yl)phenyl]aniline
- 4-[2-(2H-Tetrazol-5-yl)ethyl]aniline
- 4-[2-(2H-Tetrazol-5-yl)butyl]aniline
Uniqueness
4-[2-(2H-Tetrazol-5-yl)propyl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tetrazole ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
4-[2-(2H-Tetrazol-5-yl)propyl]aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids and enhance the bioavailability of drugs. The presence of the tetrazole moiety contributes to its pharmacological properties, making it a valuable scaffold in drug design.
The primary target of this compound is the P38 MAP kinase protein, which plays a crucial role in cellular stress responses, inflammation, and apoptosis. The compound interacts with this protein through non-covalent interactions, including hydrogen bonds with specific amino acid residues in the active site. This interaction leads to modulation of various biochemical pathways associated with inflammatory responses and cancer progression.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. It has shown efficacy against a range of bacterial strains, including:
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Significant |
Pseudomonas aeruginosa | Moderate |
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Anticancer Activity
In vitro studies indicate that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. Notably, it has demonstrated effectiveness against various cancer types, including breast and lung cancers .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The compound exhibits good bioavailability due to its lipophilic nature, which enhances its absorption in biological systems. Studies indicate that it follows first-order kinetics in metabolism and has a moderate half-life, making it suitable for therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several tetrazole derivatives, including this compound. It was found to significantly inhibit growth in both Gram-positive and Gram-negative bacteria, supporting its potential use as an antibacterial agent .
- Anticancer Mechanisms : In a comparative analysis of various compounds with similar structures, this compound exhibited superior anticancer effects through apoptosis induction in human cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer drugs .
- Inflammation Modulation : Research indicated that this compound could modulate inflammatory responses by inhibiting the P38 MAP kinase pathway. This suggests potential applications in treating inflammatory diseases alongside cancer therapy .
Properties
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)propyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(10-12-14-15-13-10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAPBBBXWDEGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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